
1,2-Dithiol-1-ium, 3-methyl-5-phenyl-, iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 185349, also known as Sanggenol L, is an extended flavonoid compound. It is characterized by its complex molecular structure, which includes multiple hydroxyl groups and a dihydropyranochromenone core. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 185349 typically involves multiple steps, starting from simpler precursor molecules. The key steps include:
Formation of the dihydropyranochromenone core: This is achieved through a series of condensation reactions involving phenolic compounds and aldehydes under acidic or basic conditions.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the aromatic rings, often using reagents like hydrogen peroxide or other oxidizing agents.
Methylation and Prenylation: Addition of methyl and prenyl groups to the core structure, which can be achieved using methyl iodide and prenyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of NSC 185349 would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes:
Batch or continuous flow reactors: To ensure consistent reaction conditions and high yields.
Purification techniques: Such as crystallization, chromatography, and recrystallization to obtain pure NSC 185349.
化学反応の分析
Types of Reactions
NSC 185349 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl groups in the dihydropyranochromenone core can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophilic reagents: Nitric acid, bromine.
Major Products
Oxidized derivatives: Quinones and other oxidized forms.
Reduced derivatives: Alcohols and other reduced forms.
Substituted derivatives: Nitrated or halogenated compounds.
科学的研究の応用
NSC 185349 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Potential use in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of NSC 185349 involves its interaction with various molecular targets and pathways:
Antioxidant activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory activity: Inhibition of pro-inflammatory enzymes and cytokines.
Anticancer activity: Induction of apoptosis in cancer cells through the activation of specific signaling pathways.
類似化合物との比較
NSC 185349 can be compared with other flavonoids such as quercetin, kaempferol, and luteolin. While these compounds share similar core structures, NSC 185349 is unique due to its specific hydroxylation pattern and the presence of methyl and prenyl groups, which may confer distinct biological activities.
List of Similar Compounds
- Quercetin
- Kaempferol
- Luteolin
- Apigenin
These compounds, like NSC 185349, are known for their antioxidant and anti-inflammatory properties but differ in their specific molecular structures and biological activities.
特性
CAS番号 |
37344-00-6 |
|---|---|
分子式 |
C10H9IS2 |
分子量 |
320.2 g/mol |
IUPAC名 |
3-methyl-5-phenyldithiol-1-ium;iodide |
InChI |
InChI=1S/C10H9S2.HI/c1-8-7-10(12-11-8)9-5-3-2-4-6-9;/h2-7H,1H3;1H/q+1;/p-1 |
InChIキー |
VOHHTNUMLJWOEC-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=[S+]S1)C2=CC=CC=C2.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


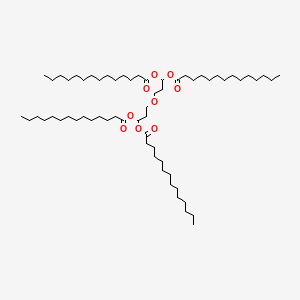



![Dibutyl 4,4'-[pentamethylenebis(oxy)]dibenzimidate](/img/structure/B12676667.png)
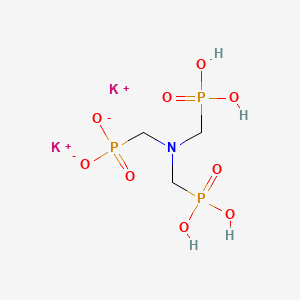

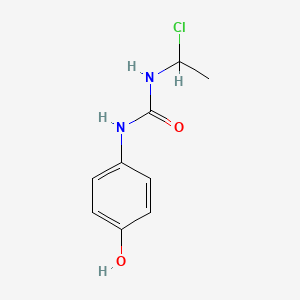

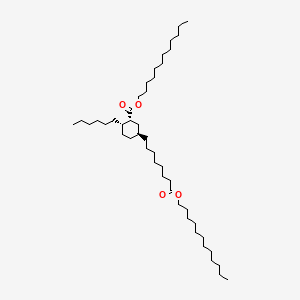
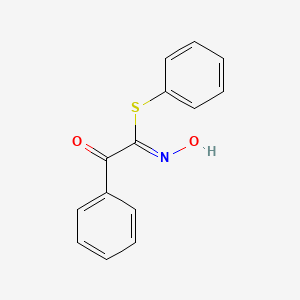

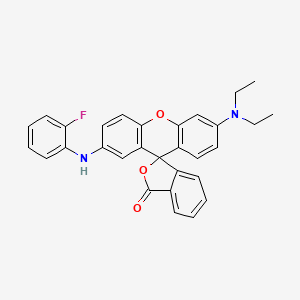
![3,7-Dibutyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone](/img/structure/B12676743.png)
